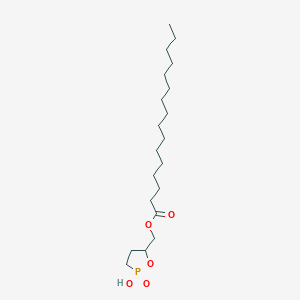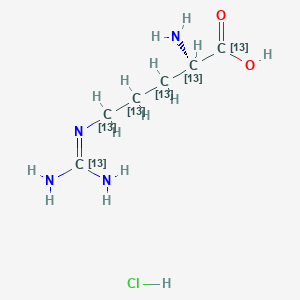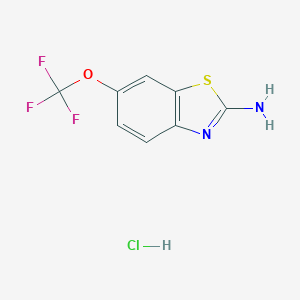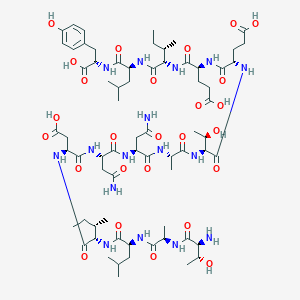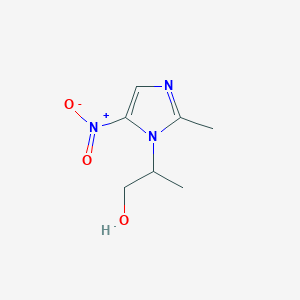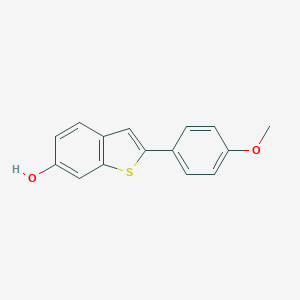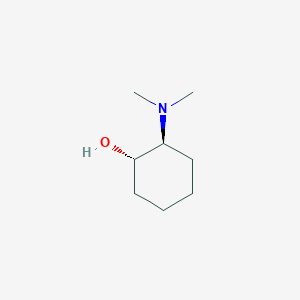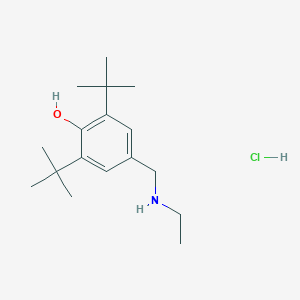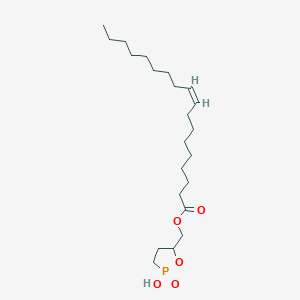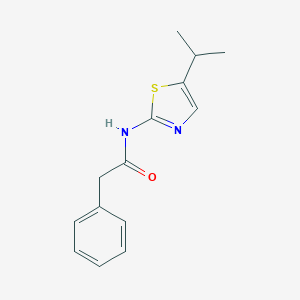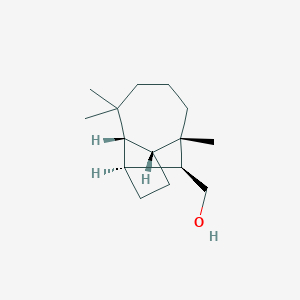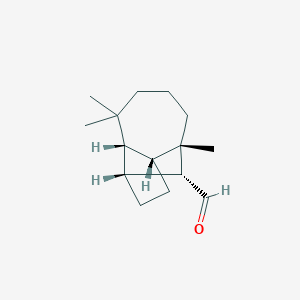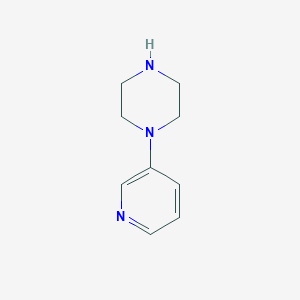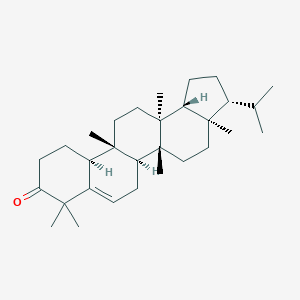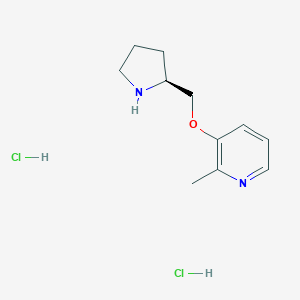
盐酸坡扎尼克林
描述
Pozanicline, also known as ABT-089, is a neuronal nicotinic acetylcholine receptor agonist . It has potential therapeutic utility for the treatment of several neurological disorders including Alzheimer’s disease, Attention Deficit Hyperactivity Disorder (ADHD), and Schizophrenia/Schizoaffective disorders .
Molecular Structure Analysis
The molecular formula of Pozanicline is C11H16N2O . Its average weight is 192.2575 and its monoisotopic weight is 192.126263144 . The structure of Pozanicline is available in various databases like DrugBank .
科学研究应用
Treatment of Neurological Disorders
Pozanicline hydrochloride has been investigated for its potential in treating several neurological disorders. Its mechanism as a neuronal nicotinic acetylcholine receptor agonist suggests it could be beneficial in conditions like Alzheimer’s disease , Attention Deficit Hyperactivity Disorder (ADHD) , and Schizophrenia/Schizoaffective disorders . The compound’s selectivity toward the alpha4beta2 nAChR subtype over other subtypes indicates a targeted approach in modulating neurotransmitter release, which is crucial in these disorders .
Cognitive Enhancement
Due to its action on the cholinergic system, specifically on the alpha4beta2 nAChR subtype, Pozanicline hydrochloride has been explored for cognitive enhancement. This application is particularly relevant in the context of Alzheimer’s disease and ADHD, where cognitive disturbances are prominent. The compound’s ability to modulate acetylcholine and dopamine release makes it a candidate for improving cognitive function .
Modulation of Neurotransmitter Release
Pozanicline hydrochloride’s role as a modulator of neurotransmitter release has broader implications beyond treating specific diseases. It could be used in research to understand the underlying mechanisms of neurotransmitter-related brain functions and dysfunctions. This could lead to the development of new therapeutic strategies for various psychiatric and neurological conditions .
Pharmacological Research Tool
In pharmacological studies, Pozanicline hydrochloride can serve as a research tool to dissect the role of neuronal nicotinic acetylcholine receptors in health and disease. Its selective agonist activity makes it useful for studying the pharmacodynamics and pharmacokinetics of nAChR-related processes .
Attention-Deficit/Hyperactivity Disorder (ADHD)
Pozanicline hydrochloride has been tested in clinical trials for ADHD. Although initial pilot studies showed promise, larger trials did not replicate these findings. Nonetheless, the compound’s interaction with the cholinergic system provides valuable insights into the potential cholinergic contributions to ADHD, guiding future research and drug development .
Schizophrenia and Schizoaffective Disorders
The compound’s potential effects on cognitive symptoms associated with schizophrenia and schizoaffective disorders have been a point of interest. By acting on nAChRs, Pozanicline hydrochloride could influence cognitive processes disrupted in these conditions, offering a novel approach to managing symptoms .
Drug Safety and Toxicology Studies
Pozanicline hydrochloride has been shown to be well-tolerated in clinical trials, which is an essential aspect of drug safety and toxicology research. Its profile can help in understanding the safety margins of nAChR agonists and in designing compounds with improved safety profiles .
Neurotransmitter Systems Research
Lastly, Pozanicline hydrochloride can be used in research targeting neurotransmitter systems. Its effects on acetylcholine and dopamine release can provide insights into the complex interactions between different neurotransmitter systems and their roles in brain function and behavior .
属性
IUPAC Name |
2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;;/h3,5-6,10,13H,2,4,7-8H2,1H3;2*1H/t10-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVSESCRKJTJAK-XRIOVQLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)OC[C@@H]2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pozanicline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



